N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 76781-38-9
VCID: VC20150724
InChI: InChI=1S/C14H23N5/c1-18(2)13-11-5-3-4-6-12(11)16-14(17-13)19-9-7-15-8-10-19/h15H,3-10H2,1-2H3
SMILES:
Molecular Formula: C14H23N5
Molecular Weight: 261.37 g/mol

N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine

CAS No.: 76781-38-9

Cat. No.: VC20150724

Molecular Formula: C14H23N5

Molecular Weight: 261.37 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine - 76781-38-9

Specification

CAS No. 76781-38-9
Molecular Formula C14H23N5
Molecular Weight 261.37 g/mol
IUPAC Name N,N-dimethyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-amine
Standard InChI InChI=1S/C14H23N5/c1-18(2)13-11-5-3-4-6-12(11)16-14(17-13)19-9-7-15-8-10-19/h15H,3-10H2,1-2H3
Standard InChI Key NUKBCKLOKSZWOY-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC(=NC2=C1CCCC2)N3CCNCC3

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine belongs to the tetrahydroquinazoline family, characterized by a partially saturated quinazoline ring system. The molecule’s IUPAC name—N,N-dimethyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-amine—reflects its substitution pattern: a dimethylamino group at position 4 and a piperazine moiety at position 2. The canonical SMILES representation (CN(C)C1=NC(=NC2=C1CCCC2)N3CCNCC3\text{CN(C)C1=NC(=NC2=C1CCCC2)N3CCNCC3}) further elucidates its connectivity.

Key structural features include:

  • Tetrahydroquinazoline core: A bicyclic system comprising a benzene ring fused to a partially saturated pyrimidine ring.

  • Piperazine substituent: A six-membered ring with two nitrogen atoms at positions 1 and 4, contributing to the molecule’s basicity and hydrogen-bonding capacity.

  • Dimethylamino group: A tertiary amine at position 4, enhancing solubility and influencing electronic properties.

Physicochemical Data

The compound’s physicochemical properties are critical for its pharmacokinetic behavior. Table 1 summarizes key data derived from experimental measurements:

PropertyValue
Molecular FormulaC14H23N5\text{C}_{14}\text{H}_{23}\text{N}_5
Molecular Weight261.37 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar aprotic solvent-soluble
logP (Partition Coefficient)Estimated >2 (moderate lipophilicity)

The compound’s solubility profile suggests compatibility with organic solvents such as dimethyl sulfoxide (DMSO) or methanol, which are commonly used in pharmacological assays. Its moderate lipophilicity (inferred from the C14H23N5\text{C}_{14}\text{H}_{23}\text{N}_5 formula) may facilitate membrane permeability, a desirable trait for bioactive molecules.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine involves multi-step organic reactions, typically starting with the construction of the tetrahydroquinazoline core. While detailed protocols are proprietary, general steps may include:

  • Cyclocondensation: Formation of the tetrahydroquinazoline ring via condensation of aniline derivatives with carbonyl compounds.

  • Piperazine Introduction: Nucleophilic substitution or coupling reactions to attach the piperazine moiety.

  • Dimethylation: Quaternization of the amino group using methylating agents like methyl iodide.

Critical reaction parameters include temperature control (often 50–100°C), solvent selection (e.g., toluene, acetonitrile), and catalyst use (e.g., palladium for cross-coupling). Optimizing these conditions is essential to achieving high yields (>70%) and purity (>95%).

Reactivity and Functionalization

The compound’s reactivity is dominated by its amine and heterocyclic functionalities:

  • Piperazine Ring: Susceptible to electrophilic substitution at the nitrogen atoms, enabling further derivatization.

  • Tetrahydroquinazoline Core: The saturated pyrimidine ring may undergo oxidation or dehydrogenation under strong acidic or basic conditions.

  • Dimethylamino Group: Resistant to hydrolysis but capable of forming hydrogen bonds with biological targets.

These reactive sites allow structural modifications to enhance potency, selectivity, or pharmacokinetic properties. For example, substituting the piperazine with bulkier groups could improve target affinity.

Biological Activity and Mechanism of Action

Kinase Inhibition

N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine has shown promise as a kinase inhibitor in preliminary studies. Kinases regulate critical cellular processes, including cell cycle progression and apoptosis, making them attractive targets for cancer therapy. The compound’s mechanism likely involves competitive binding to the ATP-binding pocket of kinases, disrupting phosphorylation events.

Notably, tetrahydroquinazoline derivatives exhibit selectivity for specific kinase isoforms. For instance, compound 14 (ARN-21934), a structurally related molecule, demonstrated 100-fold selectivity for topoisomerase IIα over topoisomerase IIβ . While N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine’s exact selectivity profile remains uncharacterized, its piperazine and dimethylamino groups may contribute to target specificity .

Antiproliferative Effects

In vitro studies on analogous tetrahydroquinazolines reveal broad antiproliferative activity against cancer cell lines. For example, ARN-21934 inhibited the growth of G-361 melanoma cells with an IC50_{50} of 2 μM, outperforming etoposide (IC50_{50} = 120 μM) . These effects correlate with topoisomerase II inhibition, which induces DNA damage and cell cycle arrest . While direct evidence for N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine’s efficacy is lacking, structural similarities suggest comparable bioactivity .

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